![molecular formula C11H8N4O2 B565725 4-[(4,6-二羟基-2-嘧啶基)氨基]苯甲腈-13C3 CAS No. 1246814-95-8](/img/structure/B565725.png)

4-[(4,6-二羟基-2-嘧啶基)氨基]苯甲腈-13C3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

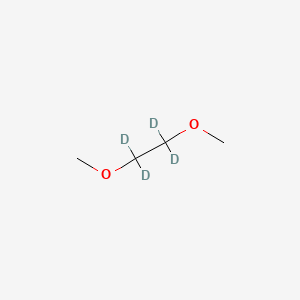

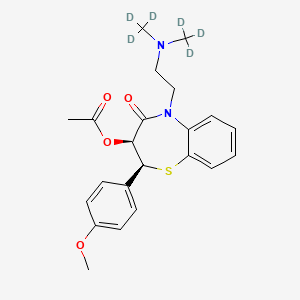

4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3 is a small molecule compound labeled with stable isotopes . It has a molecular formula of C8 [13C]3H8N4O2 and a molecular weight of 231.18 . This compound is soluble in methanol and appears as a white solid .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[(4-hydroxy-6-oxo-(4,5,6-13C3)1H-pyrimidin-2-yl)amino]benzonitrile . The canonical SMILES representation is C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O . The InChI representation is InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)/i5+1,9+1,10+1 .Physical And Chemical Properties Analysis

This compound is soluble in methanol . It appears as a white solid .科学研究应用

合成和药用

抗病毒和抗真菌剂的中间体:该化合物作为二芳基嘧啶 HIV-1 逆转录酶抑制剂及其衍生物合成的重要中间体,突出了其在开发潜在的 HIV 治疗中的作用 (鞠秀丽,2015)。此外,已经评估了衍生自类似嘧啶基氨基苯甲腈的化合物的抗菌和抗真菌活性,表明此类化合物具有更广泛的抗菌潜力 (Mahesh K. Kumar 等,2022)。

双重抑制活性:对嘧啶衍生物的研究导致了发现对胸苷酸合酶 (TS) 和二氢叶酸还原酶 (DHFR) 具有双重抑制活性的化合物,这两种酶对 DNA 合成和细胞增殖至关重要。这种双重活性表明在癌症治疗中的潜在应用 (A. Gangjee 等,2008)。

材料科学和有机合成

有机电子学:已经探索了嘧啶基氨基苯甲腈衍生物在有机电子学中的用途,例如聚合物太阳能电池。已经证明,与嘧啶基氨基苯甲腈结构相关的全氟化合物的掺入通过增强聚合物链的有序性来提高聚合物太阳能电池的功率转换效率,表明其在开发更有效的有机光伏器件中的潜力 (Seonju Jeong 等,2011)。

合成方法:研究还集中在为嘧啶基氨基苯甲腈及其衍生物开发新的合成方法。这些方法旨在提高这些化合物在各种化学合成中的效率、产率和适用性,包括开发新的药物和材料 (C. Glidewell 等,2003)。

作用机制

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body

Mode of Action

Given its use in proteomics research , it’s possible that this compound interacts with proteins or enzymes, altering their function or activity. The exact nature of these interactions and the resulting changes would require further investigation.

Biochemical Pathways

As a compound used in proteomics research , it may influence a variety of pathways depending on the proteins or enzymes it interacts with. More research is needed to determine the exact pathways affected.

Result of Action

It is noted that compounds of a similar nature have exhibited substantial antiviral activity

属性

IUPAC Name |

4-[(4-hydroxy-6-oxo-(4,5,6-13C3)1H-pyrimidin-2-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)/i5+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFLUKUOXWTIBQ-CWIKHUNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)NC2=N[13C](=[13CH][13C](=O)N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dimethyl-N-[2-methyl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B565642.png)

![2-[(1S,2S)-3-oxo-2-[(Z)-5,5,5-trideuteriopent-2-enyl]cyclopentyl]acetic acid](/img/structure/B565645.png)

![N-(6,7-Dihydro-5-methyl-6-oxo-5H-dibenz[b,d]azepin-7-yl)-(alphaR)-hydroxy-benzeneacetamide](/img/structure/B565662.png)

![5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B565663.png)